18,19-dimethoxy-6-methyl-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one
Description
This compound is a highly complex pentacyclic alkaloid characterized by a fused heterocyclic backbone containing four nitrogen atoms (tetrazapentacyclo framework) and two methoxy groups at positions 18 and 17. Its molecular formula is C₂₀H₁₅N₄O₃, with a molecular weight of 383.36 g/mol (estimated via analogous compounds in –12). The structure includes a ketone group at position 12 and a methyl substituent at position 6, which may influence its solubility and biological interactions.
Properties
IUPAC Name |
18,19-dimethoxy-6-methyl-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-11-6-19-21-10-14-16(24(19)22-11)9-15-13-8-18(27-3)17(26-2)7-12(13)4-5-23(15)20(14)25/h6-8,10,15H,4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXIQPLMSJKLKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1)C(=O)N4CCC5=CC(=C(C=C5C4C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, solvents, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
18,19-dimethoxy-6-methyl-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of tetrazapentacyclic compounds , characterized by a unique structure that includes multiple nitrogen atoms in its ring system. This structural complexity often correlates with diverse biological activities.
Molecular Formula and Characteristics
- Molecular Formula : C₁₉H₁₉N₅O₂
- Molecular Weight : Approximately 341.39 g/mol
- Key Functional Groups : Methoxy groups and a tetrazole ring contribute to its reactivity and biological interactions.
Anticancer Properties
Research indicates that compounds with similar tetrazole structures exhibit significant anticancer activity. For instance:
- Mechanism of Action : Compounds containing tetrazole rings have been shown to induce apoptosis in cancer cells by interacting with specific biological pathways related to cell growth and survival .
- Case Studies : In vitro studies have demonstrated that derivatives of tetrazole can inhibit tumor growth in various cancer cell lines, suggesting that 18,19-dimethoxy-6-methyl-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa may hold similar properties.
Antimicrobial Activity
The presence of nitrogen-containing heterocycles in the compound suggests potential antimicrobial properties:
- Research Findings : Similar compounds have shown efficacy against a range of pathogens including bacteria and fungi . The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.
Neuroprotective Effects
Some studies suggest that compounds with complex nitrogenous structures may provide neuroprotective benefits:
- Applications in Neurology : Research has highlighted the potential for these compounds to act on neurotransmitter systems or protect against neurodegenerative diseases .
Drug Development
Given its structural characteristics and biological activities:
- Lead Compound for Synthesis : The compound can serve as a lead structure for the synthesis of new drugs targeting cancer and infectious diseases.
Formulation in Therapeutics
The potential for formulation into therapeutic agents is significant due to:
- Bioavailability Enhancements : Modifications to the compound's structure can improve solubility and bioavailability .
Comparative Analysis with Related Compounds
Mechanism of Action
The mechanism by which 18,19-dimethoxy-6-methyl-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one exerts its effects is not well understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Structural Similarities and Differences
Heteroatom Composition :
- The target compound contains 4 nitrogen atoms (tetrazapentacyclo), distinguishing it from oxygen-rich analogs like the trioxapentacyclo compound in . Nitrogen density may enhance interactions with DNA or metal ions .
- Compared to the diazapentacyclo camptothecin analog (), the target compound has two additional nitrogen atoms, which could alter its binding affinity to topoisomerase I .
Substituent Effects: The 18,19-dimethoxy groups in the target compound contrast with the 16,17-dimethoxy groups in . The 6-methyl group is unique among the analogs listed, possibly enhancing metabolic stability compared to hydroxylated derivatives like .
Biological Implications :
- Camptothecin analogs (e.g., ) exhibit anticancer activity via topoisomerase inhibition. The target compound’s tetrazapentacyclo framework and ketone group suggest similar mechanisms but require experimental validation .
- The mutagenic azapentacyclo compound () highlights that nitrogen positioning in polyaromatic systems critically influences toxicity profiles .
Physicochemical Properties
- Solubility : The target compound’s methoxy and methyl groups likely increase hydrophobicity (predicted logP ~3.0) compared to hydroxylated analogs (e.g., logP ~1.5 for ). This could limit aqueous solubility but improve membrane permeability .
- Hydrogen Bonding: With three hydrogen bond acceptors (ketone, methoxy) and one donor (if tautomers exist), the compound may exhibit moderate binding to proteins, contrasting with more polar analogs in and .
Biological Activity
The compound 18,19-dimethoxy-6-methyl-4,5,9,13-tetrazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves intricate multi-step chemical reactions that have been optimized to yield high purity and yield. The methods typically involve the use of various reagents and conditions tailored to achieve the desired structural features of the molecule.
Biological Activity
The biological activity of This compound has been investigated in several studies:
- Antiviral Activity : Preliminary studies indicate that this compound exhibits significant antiviral properties against various viral strains. For instance, it has shown efficacy against hepatitis C virus (HCV) by inhibiting RNA-dependent RNA polymerase activity .
- Antitumor Properties : Research has also highlighted its potential as an antitumor agent. The compound demonstrated cytotoxic effects on several cancer cell lines in vitro and has been suggested to induce apoptosis through mitochondrial pathways .
- Neuroprotective Effects : Some studies have reported neuroprotective effects attributed to the compound's ability to modulate oxidative stress and inflammation in neuronal cells .
Case Studies
Several case studies have documented the effects of this compound on specific cell lines and animal models:
- Case Study 1 : In a study involving human liver cancer cells (HepG2), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability and increased apoptotic markers.
- Case Study 2 : An animal model study demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer compared to controls.
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of the compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
